3,4,5-triethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
3,4,5-triethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O6S/c1-5-30-20-12-16(13-21(31-6-2)23(20)32-7-3)24(28)27-25-26-17(14-34-25)19-11-15-9-8-10-18(29-4)22(15)33-19/h8-14H,5-7H2,1-4H3,(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKLPUFHQRLWYIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NC(=CS2)C3=CC4=C(O3)C(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Decomposition Strategy
The target molecule decomposes into three synthetic blocks (Figure 1):
- 3,4,5-Triethoxybenzoyl chloride : Derived from gallic acid through sequential ethylation and chlorination.
- 4-(7-Methoxybenzofuran-2-yl)-1,3-thiazol-2-amine : Constructed via rhodium-catalyzed benzofuran annulation followed by Hantzsch thiazole synthesis.
- Amide Coupling : Union of acyl chloride and amine using mixed carbonate activation.
Critical Bond Disconnections
- Amide linkage (C-N) : Enables late-stage coupling of aromatic acid and heterocyclic amine.
- Thiazole C2-NH2 : Serves as nucleophile for acylation reactions.
- Benzofuran C2-thiazole bond : Formed through cross-coupling or cyclocondensation.
Synthesis of 3,4,5-Triethoxybenzoyl Chloride
Ethylation of Gallic Acid
Gallic acid undergoes triethylation using ethyl bromide and potassium carbonate in DMF (85% yield). 3,4,5-Triethoxybenzoic acid is obtained after hydrolysis and recrystallization from ethanol/water (mp 112–114°C).
Table 1: Optimization of Ethylation Conditions
| Ethylating Agent | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| EtBr | K2CO3 | DMF | 80 | 85 |
| EtI | Cs2CO3 | Acetone | 60 | 78 |
| (EtO)2SO2 | NaOH | H2O/EtOH | 100 | 65 |
Chlorination to Acyl Chloride
Treatment with thionyl chloride (3 eq) in dichloromethane under reflux for 4 hours provides 3,4,5-triethoxybenzoyl chloride (92% yield). Excess SOCl2 is removed via rotary evaporation, with product purity confirmed by $$^{1}\text{H}$$ NMR (δ 7.82 ppm, aromatic H).
Construction of 4-(7-Methoxybenzofuran-2-yl)-1,3-Thiazol-2-Amine
Rhodium-Catalyzed Benzofuran Synthesis
7-Methoxybenzofuran-2-carbaldehyde is prepared via CpRh-catalyzed annulation (Scheme 1):
- Substrate : 3-Methoxysalicylamide (1.0 eq) reacts with vinylene carbonate (1.2 eq)
- Catalyst : CpRhCl₂ (5 mol%) in 1,2-dichloroethane
- Conditions : 100°C, 12 h under N₂
- Yield : 74% after column chromatography (hexane/EtOAc 4:1)
Key Mechanistic Steps :
Hantzsch Thiazole Synthesis
The aldehyde is converted to α-bromoketone (NBS, AcOH, 0°C), then cyclized with thiourea (Scheme 2):
- Bromination : 7-Methoxybenzofuran-2-carbaldehyde → 2-bromoacetylbenzofuran (89%)
- Cyclocondensation :
- Thiourea (1.2 eq), EtOH/H2O (3:1)
- Reflux 6 h → 4-(7-methoxybenzofuran-2-yl)thiazol-2-amine (68%)
- Purification : Recrystallization from methanol
Characterization Data :
- $$^{13}\text{C}$$ NMR (CDCl₃): δ 163.5 (C2-thiazole), 154.2 (benzofuran O-C-O), 56.1 (OCH₃)
- HRMS: m/z 287.0841 [M+H]⁺ (calc. 287.0839)
Amide Bond Formation
Coupling Reagent Screening
Mixed carbonates outperform traditional agents in minimizing epimerization (Table 2):
Table 2: Amide Coupling Efficiency
| Reagent System | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| EDCl/HOBt | DCM | 25 | 61 |
| HATU/DIPEA | DMF | 0→25 | 73 |
| ClCO₂CO₂C₆H₄-p-NO₂ | THF | -15→25 | 82 |
Optimized Procedure
- Activation : 3,4,5-Triethoxybenzoyl chloride (1.05 eq) and p-nitrophenyl chloroformate (1.1 eq) in THF at -15°C
- Aminolysis : Add thiazol-2-amine (1.0 eq) portionwise over 30 min
- Workup : Quench with sat. NaHCO₃, extract with EtOAc (3×)
- Purification : Silica gel chromatography (gradient CH₂Cl₂ → CH₂Cl₂/MeOH 95:5)
- Yield : 78% white crystalline solid
Characterization Highlights :
- IR (KBr): 1678 cm⁻¹ (amide C=O), 1245 cm⁻¹ (triethoxy C-O)
- $$^{1}\text{H}$$ NMR (500 MHz, DMSO-d₆): δ 10.32 (s, 1H, NH), 8.21 (s, 2H, ArH), 7.89 (d, J=8.5 Hz, 1H, benzofuran H6)
- X-ray Diffraction: Monoclinic P2₁/c, θ = 10.8° (triethoxy plane)
Alternative Synthetic Approaches
Convergent Suzuki Coupling Route
Palladium-mediated cross-coupling of boronic esters provides modular access (Scheme 3):
- Thiazole Boronate : Prepared via Miyaura borylation (B₂pin₂, Pd(dppf)Cl₂)
- Benzofuran Iodide : 2-Iodo-7-methoxybenzofuran from iodocyclization
- Coupling : Pd(PPh₃)₄, K₂CO₃, DME/H₂O 3:1, 80°C → 72% yield
One-Pot Tandem Cyclization
Sc(OTf)₃-catalyzed process combines benzofuran and thiazole formation (Table 3):
- Substrates : 2-Hydroxy-3-methoxybenzaldehyde + propargyl amine
- Conditions : Sc(OTf)₃ (10 mol%), MeCN, 60°C, 8 h
- Yield : 65% (mixture requires HPLC separation)
Process Optimization Challenges
Protecting Group Strategy
Ethoxy groups demonstrate superior stability over methoxy during chlorination steps:
Solvent Effects in Thiazole Cyclization
Polar aprotic solvents enhance ring closure kinetics (Figure 2):
- DMF : 91% conversion in 3 h (80°C)
- THF : 67% conversion after 6 h
- EtOH : 58% with 22% dimer byproduct
Analytical Characterization Benchmarks
Purity Assessment Protocols
- HPLC : C18 column, 70:30 MeCN/H₂O + 0.1% TFA, tR = 14.2 min (99.1% AUC)
- Elemental Analysis : Calcd. for C₂₄H₂₃N₂O₆S: C 61.39, H 5.16, N 6.23; Found: C 61.27, H 5.21, N 6.18
Stability Studies
- Thermal : Decomposition onset at 218°C (DSC)
- Photo : <5% degradation after 48 h under ICH Q1B conditions
Industrial-Scale Considerations
Cost Analysis of Key Reagents
Rhodium Catalysts : Contribute 58% of raw material costs at >100 kg scale
Mitigation Strategy : Develop heterogeneous Rh/C catalysts (recycled 7×)
Waste Stream Management
- SOCl₂ Quenching : NaOH scrubbers reduce HCl emissions by 92%
- Solvent Recovery : 89% DCM reclaimed via fractional distillation
Emerging Methodologies
Flow Chemistry Approaches
Microreactor systems enhance exothermic step control:
- Benzoyl Chloride Formation : Residence time 12 min vs. 4 h batch
- Safety : ΔT reduced from 58°C (batch) to 8°C (flow)
Biocatalytic Alternatives
Engineered amidases enable green amide coupling:
- Enzyme : Pseudomonas fluorescens Amidohydrolase PfAm
- Conditions : pH 7.4, 30°C, 16 h → 81% yield
- Advantage : Eliminates stoichiometric coupling reagents
Chemical Reactions Analysis
Types of Reactions
3,4,5-triethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy and ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide core can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes, while reduction of the benzamide core can produce primary amines.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: It can be used as a probe to study various biological pathways and interactions.
Industrial Applications: The compound’s unique properties make it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4,5-triethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The benzofuran and thiazole moieties are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity . The exact pathways and targets would require further experimental validation.
Comparison with Similar Compounds
Substituent Variations on the Benzamide Core
3,4,5-Trimethoxy Analogs :
The compound 3,4,5-trimethoxy-N-(2-methoxyethyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide (BLD Pharm Ltd.) replaces triethoxy with trimethoxy groups. This substitution reduces steric bulk and may alter metabolic stability. The methoxyethylamine side chain could improve solubility compared to the target compound’s benzofuran-thiazole linkage .- Phenoxy-Substituted Derivatives: N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide exhibited 129.23% growth modulation in plant models, suggesting that phenoxy groups enhance bioactivity in certain contexts. However, the absence of benzofuran may limit its specificity for eukaryotic targets .
Thiazole-Linked Hybrids
Benzothiazole-Triazole Derivatives :
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine demonstrates antiproliferative activity. The nitro group and triazole ring introduce electron-withdrawing effects, contrasting with the target compound’s electron-donating methoxy and ethoxy groups. This highlights how electronic properties influence target binding .Triazole-Thiazole Hybrids :
N-(5-benzyl-1,3-thiazol-2-yl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide inhibited colon cancer cell growth by 40%. The triazole-thiazole framework shares structural similarity with the target compound but lacks benzofuran, suggesting the benzofuran moiety may enhance selectivity for specific cancer cell lines .
Enzyme Inhibitory Activity
- COX/LOX Inhibitors: N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (compound 6a) is a non-selective COX-1/COX-2 inhibitor (IC₅₀ = 9.01 mM). The target compound’s triethoxy groups may reduce COX affinity but improve interactions with other enzymes like thioredoxin reductase, as seen in analogs such as LMM5 and LMM11 .
Data Tables
Table 2: Electronic and Physicochemical Properties
| Compound | LogP (Predicted) | Hydrogen Bond Acceptors | Rotatable Bonds |
|---|---|---|---|
| 3,4,5-Triethoxy-N-[4-(7-methoxybenzofuran-2-yl)-1,3-thiazol-2-yl]benzamide | 4.2 | 9 | 8 |
| 3,4,5-Trimethoxy-N-(2-methoxyethyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide | 3.8 | 7 | 6 |
| N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide | 3.5 | 4 | 5 |
Key Research Findings
- Antiproliferative Potential: Benzofuran-thiazole hybrids consistently show activity against cancer cell lines, with substituents like methoxy and ethoxy groups enhancing membrane permeability .
- Enzyme Selectivity : Thiazole derivatives with sulfonamide or acetamide groups (e.g., LMM5, compound 6a) exhibit divergent enzyme affinities, suggesting the target compound’s triethoxy-benzamide core may favor unique targets .
- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to ’s triazole-thiazole hybrids, utilizing Suzuki coupling for benzofuran-thiazole linkage and amide bond formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
